molecular formula C44H28MgN4 B1248659 Mg(ii) meso-tetraphenylporphine

Mg(ii) meso-tetraphenylporphine

Cat. No.: B1248659
M. Wt: 637 g/mol
InChI Key: XEHJAWQTIIXDON-UHFFFAOYSA-N
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Description

Mg(II) meso-tetraphenylporphine (MgTPP) is a metalloporphyrin complex where a magnesium ion is centrally coordinated within a porphyrin macrocycle substituted with four phenyl groups at the meso positions (C₄₄H₂₈N₄Mg·H₂O) . Its structure (Fig. 1) confers unique photophysical and electrochemical properties, making it a versatile compound in applications such as photovoltaics, catalysis, and biomedicine. MgTPP is synthesized via microwave-assisted methods in water, yielding high purity and environmental friendliness . Its purple crystalline form and stability under ambient conditions further enhance its utility in functional materials .

Properties

Molecular Formula

C44H28MgN4

Molecular Weight

637 g/mol

IUPAC Name

magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2

InChI Key

XEHJAWQTIIXDON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Mg+2]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Mg+2]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Metalloporphyrins

Central Metal Influence :

  • MgTPP vs. Transition Metal Complexes : Mg(II) lacks d-orbital electrons, leading to distinct electronic transitions compared to transition metals like Co(II) or Mn(III). For example, Co(II) meso-tetraphenylporphyrin (CoTPP) exhibits fluorescence quenching due to paramagnetic effects, unlike MgTPP, which retains strong fluorescence at 651 nm .
  • Synthetic Methods : MgTPP is synthesized via microwave-assisted aqueous methods, achieving yields >80% . In contrast, Pt(II) meso-tetraphenylporphyrin (PtTPP) often requires solid-phase synthesis for oxygen-sensing applications .

Substituent Effects :

  • Fluorinated derivatives (e.g., meso-tetra(2,3,5,6-tetrafluorophenyl)porphine) exhibit enhanced solubility in polar solvents and redshifted absorption spectra due to electron-withdrawing fluorine groups . MgTPP, with unsubstituted phenyl rings, serves as a photophysical standard (λₐᵦₛ ~ 420 nm, λₑₘ ~ 650 nm) .

Photophysical and Electrochemical Properties

Photophysical Behavior :

  • MgTPP emits strong fluorescence (Φₑₘ ~ 0.15), whereas CoTPP quenches fluorescence via aggregation with TPP . Singlet oxygen generation (Φ(¹O₂)) for MgTPP is lower than β-substituted porphyrins (e.g., TSPP, Φ(¹O₂) = 0.62) .
  • Fluorinated analogs show redshifted absorption (Δλ ~ 20 nm) compared to MgTPP due to electron-withdrawing effects .

Electrochemical Properties :

  • SCE), higher than ZnTPP (+0.75 V) but lower than Mn(III)TPPCl (+1.2 V) . Electron-withdrawing substituents (e.g., benzoyl) lower reduction potentials (Eᵣₑd) by ~0.3 V .
Table 2: Key Photophysical and Electrochemical Data
Compound λₐᵦₛ (nm) λₑₘ (nm) Φₑₘ Eₒₓ (V) Eᵣₑd (V)
MgTPP 420 651 0.15 +0.95 -1.2
CoTPP 435 N/A <0.01 +1.05 -0.9
PtTPP 450 670 0.08 +0.85 -1.1
TFPP (Fluorinated) 440 660 0.12 +1.10 -1.0

Catalysis :

  • MgTPP is less catalytically active in oxidation reactions compared to Mn(III)TPPCl, which efficiently catalyzes amine-to-imine conversions (TON > 500) . However, MgTPP derivatives are explored in DSSCs, achieving ~5% PCE due to broad absorption spectra .

Sensing :

  • CoTPP and PtTPP excel in sensing: CoTPP detects SCN⁻ via fluorescence restoration (LOD = 6.0 × 10⁻⁴ M) , while PtTPP serves as a phosphorescent oxygen sensor with high sensitivity . MgTPP’s stable fluorescence makes it a reference in optical studies but limits sensing utility .

Biomedical :

  • Fluorinated porphyrins show enhanced cellular uptake for photodynamic therapy, whereas MgTPP’s hydrophobicity restricts biomedical use .

Preparation Methods

Reaction Mechanism and Conditions

H₂TPP undergoes deprotonation in the presence of magnesium perchlorate, forming a magnesium-coordinated intermediate. The reaction proceeds via nucleophilic substitution, where the central nitrogen atoms of the porphyrin ring bind to the Mg²⁺ ion. Typical conditions include:

  • Molar ratio : 1:1.2 (H₂TPP to Mg(ClO4)2\text{Mg(ClO}_4\text{)}_2)

  • Temperature : 80°C under reflux for 4–6 hours.

  • Solvent : Anhydrous acetonitrile to prevent hydrolysis of the magnesium salt.

Purification involves column chromatography using silica gel and dichloromethane/hexane eluent, yielding MgTPP with >95% purity.

Limitations and Challenges

  • Hazardous solvents : Acetonitrile poses toxicity risks.

  • Energy intensity : Prolonged heating increases energy consumption.

  • Byproducts : Unreacted magnesium salts require additional washing steps.

Greener Solvatothermal and Mechanochemical Approaches

Recent efforts to align MgTPP synthesis with green chemistry principles have introduced solvatothermal and solvent-free mechanochemical methods.

Solvatothermal Metallation

This method employs a sealed vessel under autogenous pressure, reducing solvent volume by 50% compared to reflux. Key parameters:

  • Solvent : Ethanol (replaces acetonitrile)

  • Temperature : 120°C for 2 hours

  • Yield : 82–85%, comparable to traditional methods.

Mechanochemical Synthesis

Grinding H₂TPP with Mg(OAc)2\text{Mg(OAc)}_2 (magnesium acetate) in a ball mill eliminates solvents entirely:

  • Time : 30 minutes

  • Yield : 78%

  • Advantages : No solvent waste, faster reaction kinetics.

Table 1: Comparison of Green Metallation Methods

ParameterSolvatothermalMechanochemical
Reaction Time2 hours0.5 hours
Solvent Volume10 mL0 mL
Yield85%78%
Energy ConsumptionModerateLow

Microwave-Assisted Metallation

Microwave irradiation accelerates the metallation of H₂TPP by enhancing reaction kinetics through rapid dielectric heating.

Optimized Protocol

  • Reagents : H₂TPP, MgCl2\text{MgCl}_2, pyridine (axial base)

  • Conditions :

    • Microwave power: 300 W

    • Temperature: 100°C

    • Time: 20 minutes

  • Yield : 90%.

Advantages Over Conventional Heating

  • Rate enhancement : 12-fold reduction in reaction time.

  • Selectivity : Minimizes demetallation side reactions.

Crystallographic Insights into MgTPP Formation

X-ray diffraction studies reveal that MgTPP crystallizes as a hexacoordinate complex with two axial ligands (e.g., tetrahydrofuran). Key structural features:

  • Bond lengths : Mg–N distance = 2.06 Å.

  • Planarity : The porphyrin macrocycle remains planar, facilitating π-delocalization.

Industrial-Scale Production and Challenges

Commercial suppliers (e.g., Santa Cruz Biotechnology, BLD Pharm) produce MgTPP via reflux methods, prioritizing scalability over green metrics.

Cost Analysis

  • Raw materials : Mg(ClO4)2\text{Mg(ClO}_4\text{)}_2 costs $42/g, contributing to high production costs.

  • Purity requirements : Pharmaceutical-grade MgTPP (>98%) necessitates costly chromatography.

Environmental Impact

Traditional methods generate 0.5 kg waste per gram of product, primarily from solvent use. Transitioning to mechanochemical routes could reduce waste by 90% .

Q & A

Q. What comparative approaches are valid for benchmarking this compound against other metalloporphyrins?

  • Use matched experimental conditions (solvent, light source, concentration). For catalytic efficiency, normalize turnover numbers (TON) to metal concentration. In photodynamic therapy studies, compare IC₅₀ values in cancer cell lines. Meta-analyze literature data (e.g., catalytic epoxidation rates) to contextualize Mg(II)’s performance against Mn(III) or Fe(III) analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mg(ii) meso-tetraphenylporphine
Reactant of Route 2
Mg(ii) meso-tetraphenylporphine

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